molecular formula C6H11Cl2N3O B6606854 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride CAS No. 2839156-97-5

2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride

Cat. No.: B6606854
CAS No.: 2839156-97-5
M. Wt: 212.07 g/mol
InChI Key: MCJXESSWVODNFC-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one dihydrochloride is a synthetic imidazole derivative characterized by a 1-methylimidazole core substituted with an amino-ketone functional group and formulated as a dihydrochloride salt. The dihydrochloride form enhances water solubility, a critical feature for pharmaceutical applications. The compound’s molecular formula is inferred as C₆H₁₁Cl₂N₃O (MW: ~212 g/mol), with a structure combining an imidazole ring, ketone, and amino group.

Properties

IUPAC Name

2-amino-1-(1-methylimidazol-4-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-9-3-5(8-4-9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJXESSWVODNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve the use of glyoxal and ammonia as starting materials. The process includes the formation of imidazole through cyclization reactions, followed by further functionalization to introduce the amino and methyl groups .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features and Functional Groups

The compound’s imidazole core is shared with several pharmacologically relevant molecules, but substituents and salt forms differentiate its properties. Below is a comparative analysis:

Table 1: Comparative Properties of Imidazole and Related Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications/Notes
Target Compound C₆H₁₁Cl₂N₃O 212 (calculated) Imidazole, ketone, amino, dihydrochloride High water solubility (inferred) Pharmaceutical potential (speculative)
Histamine Dihydrochloride C₅H₁₁Cl₂N₃ ~197 (calculated) Imidazole, ethylamine, dihydrochloride Soluble in water Vasodilator, neurotransmitter
1-Methylhydantoin-2-Imide C₄H₇N₃O 113.12 Hydantoin ring, methyl, imide Soluble in water, slightly in alcohol Metabolic intermediate
GSK 2141795 (pan-AKT inhibitor) C₁₈H₁₆Cl₂F₂N₄O₂ 443.25 Pyrazole, furan, chloro, difluorophenyl Not specified Oncology (kinase inhibition)

Functional Group Analysis

  • Imidazole Core: The target compound and histamine share a 1H-imidazole ring, which confers aromaticity and hydrogen-bonding capacity. However, histamine’s ethylamine side chain contrasts with the target’s amino-ketone moiety, altering receptor interactions .
  • Salt Forms : Both the target compound and histamine dihydrochloride utilize dihydrochloride salts to enhance aqueous solubility, critical for drug delivery .
  • Heterocyclic Variants : GSK 2141795 replaces imidazole with pyrazole, demonstrating how subtle heterocyclic changes (e.g., nitrogen positioning) influence biological targets (e.g., AKT kinase inhibition) .

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound likely mirrors histamine dihydrochloride’s high water solubility, contrasting with non-salt forms like 1-methylhydantoin-2-imide, which has moderate solubility .
  • Thermal Stability : 1-Methylhydantoin-2-imide decomposes at 300°C, suggesting superior thermal stability compared to the target compound, though data for the latter are unavailable .

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